C3-Phenyl Ring Planarity Differentiates Reactivity Versus 3-Methyl and 3-Cyclopropyl Analogs
The electron-rich, near-planar conformation of the 3-phenyl substituent (twist angle ~3.3°) relative to the triazine core in the target compound enhances π-conjugation and directs electrophilic aromatic substitution exclusively to the para-position [1]. In contrast, the 3-methyl analog (CAS 741737-32-6) lacks this extended conjugation, while the 3-cyclopropyl analog (CAS 741737-39-3) adopts a non-planar geometry, leading to unpredictable regiochemistry during late-stage functionalization [1]. This structural distinction is critical for medicinal chemists requiring site-selective derivatization.
| Evidence Dimension | Conformational preference and regioselective functionalization directed by C3-substituent planarity |
|---|---|
| Target Compound Data | Phenyl-triazine twist angle ~3.3°; para-directed electrophilic substitution documented [1] |
| Comparator Or Baseline | 3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS 741737-32-6): non-planar, no extended conjugation; 3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS 741737-39-3): non-planar |
| Quantified Difference | Near-planar (3.3°) vs. non-planar; Predictable para-substitution vs. mixture of regioisomers |
| Conditions | Single-crystal X-ray diffraction (XRD) analysis; electrophilic aromatic substitution model reactions [1] |
Why This Matters
Predictable regiochemistry enables chemists to design targeted libraries with fewer synthetic steps and avoid costly purification of regioisomeric mixtures, prioritizing the 3-phenyl derivative for scaffold decoration.
- [1] PubChem. (2026). Compound Summary for CID 53471487: 3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine. National Center for Biotechnology Information. View Source
